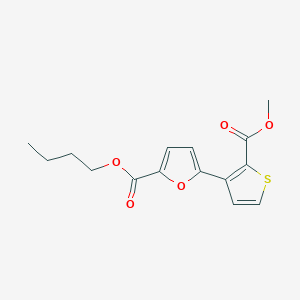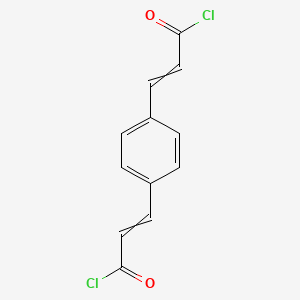
2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its anti-tumor properties. It was first identified in the early 1990s, and since then, it has been the subject of numerous scientific studies. DMXAA is a promising candidate for cancer treatment due to its ability to induce tumor necrosis and inhibit the growth of cancer cells.
Wirkmechanismus
The exact mechanism of action of DMXAA is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which in turn causes tumor necrosis. DMXAA has also been shown to inhibit the formation of new blood vessels in tumors, which can help to limit their growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, including tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). DMXAA has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), which is involved in the formation of new blood vessels in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMXAA is that it has been extensively studied in preclinical models and has shown promising anti-tumor activity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effectiveness in clinical trials.
Zukünftige Richtungen
There are a number of future directions for research on DMXAA. One area of focus is on identifying biomarkers that can predict which patients are most likely to respond to treatment with DMXAA. Another area of focus is on developing combination therapies that can enhance the effectiveness of DMXAA in treating cancer. Finally, there is a need for further studies to better understand the mechanism of action of DMXAA and to identify potential targets for future drug development.
Synthesemethoden
DMXAA can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,5-dimethoxyphenyl-2-oxoethyl acetate. This compound is then reacted with hydrazine hydrate to form 2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid. Finally, this compound is reacted with 2-methoxybenzyl chloride to form DMXAA.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit the growth of cancer cells in vitro and in vivo. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.
Eigenschaften
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-27-16-8-9-19(29-3)17(12-16)24-11-10-23(21(24)26)14-20(25)22-13-15-6-4-5-7-18(15)28-2/h4-9,12H,10-11,13-14H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXKFAIFGBCRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CCN(C2=O)CC(=O)NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5-(phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2565252.png)
![5-(allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565253.png)
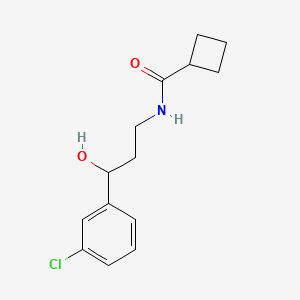

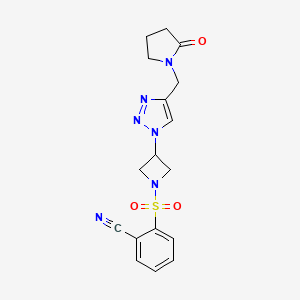
![7-fluoro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2565262.png)
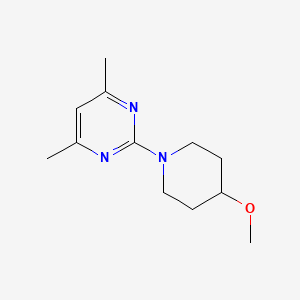




![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2565273.png)
